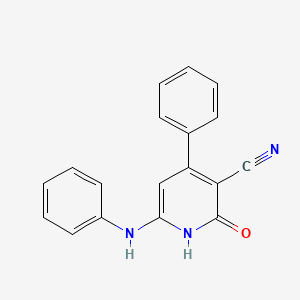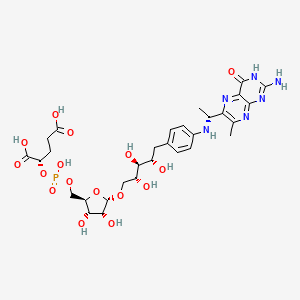
Methanopterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanopterin is a pterin derivative that plays a crucial role in the metabolism of methanogenic archaeaThis compound is structurally and functionally analogous to folic acid, which is found in other organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methanopterin can be synthesized through a series of chemical reactions involving the reduction of pterin derivatives. The synthesis typically involves the use of coenzyme F420-dependent enzymes, such as 5,10-methylenetetrahydrothis compound reductase .
Industrial Production Methods: Large-scale production of this compound involves the anaerobic growth of methanogenic bacteria in fermentors. Advanced purification techniques and modern two-dimensional high-frequency nuclear-magnetic-resonance methods are used to elucidate the structure and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methanopterin undergoes various chemical reactions, including reduction and oxidation. The reduction of 5,10-methylenetetrahydrothis compound to 5-methyl-H4MPT is catalyzed by coenzyme F420-dependent enzymes .
Common Reagents and Conditions: The reactions typically occur under anaerobic conditions with the presence of specific enzymes and coenzymes. For example, the reduction reaction involves coenzyme F420 as a cosubstrate .
Major Products: The major products formed from these reactions include methane and other reduced one-carbon compounds .
Wissenschaftliche Forschungsanwendungen
Methanopterin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a one-carbon carrier in the metabolism of methanogenic archaea, sulfate-reducing archaea, and methylotrophic bacteria . Additionally, this compound is involved in the biosynthesis of tetrahydrothis compound, which is crucial for the reduction of carbon dioxide to methane .
Wirkmechanismus
Methanopterin functions as a coenzyme in the methanogenesis pathway. It facilitates the transfer of one-carbon units during the reduction of carbon dioxide to methane. The mechanism involves the formation of a ternary complex with methyl coenzyme M and coenzyme B, which is then reduced by a nickel-containing protein .
Vergleich Mit ähnlichen Verbindungen
- Folic Acid
- Tetrahydrofolate
- Methanofuran
Methanopterin’s uniqueness lies in its specific role in the methanogenesis pathway, which is not shared by its analogs .
Eigenschaften
CAS-Nummer |
79484-89-2 |
|---|---|
Molekularformel |
C30H41N6O16P |
Molekulargewicht |
772.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1 |
InChI-Schlüssel |
ZHAHWVAVMXKKOA-NKRFXTRVSA-N |
Isomerische SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](C)NC3=CC=C(C=C3)C[C@@H]([C@@H]([C@@H](CO[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


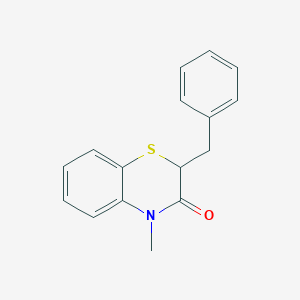
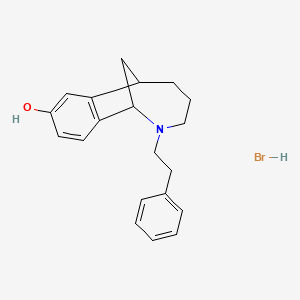
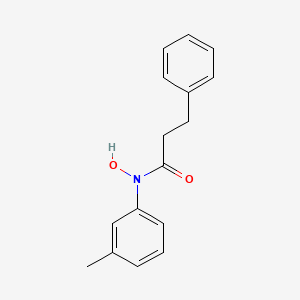
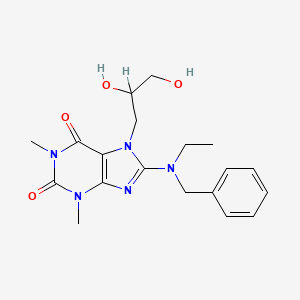
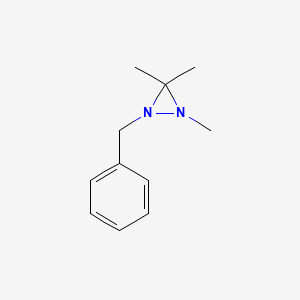

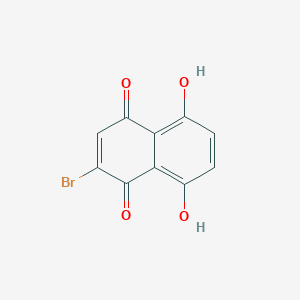
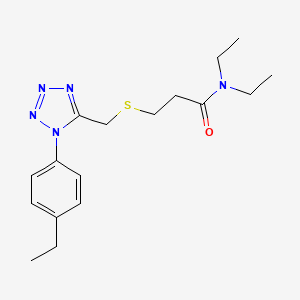
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
